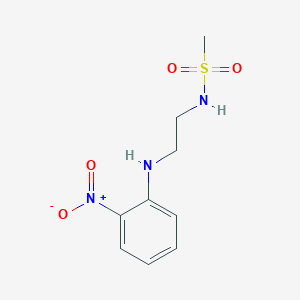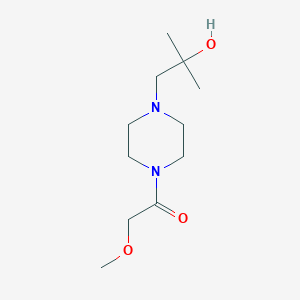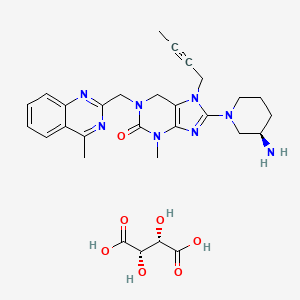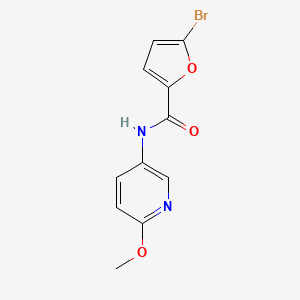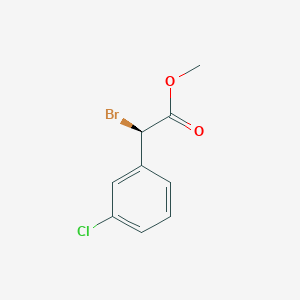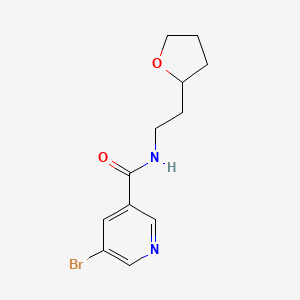
(S)-3-Amino-3-cyclopropylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-3-cyclopropylpropan-1-ol is a chiral amino alcohol with a cyclopropyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-cyclopropylpropan-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amination: The cyclopropyl intermediate is then subjected to amination. This can be done using reagents like ammonia or primary amines under suitable conditions.
Reduction: The final step involves the reduction of the intermediate to yield this compound. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions: (S)-3-Amino-3-cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced further to form cyclopropylamines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of cyclopropyl halides or other substituted derivatives.
科学研究应用
(S)-3-Amino-3-cyclopropylpropan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-3-Amino-3-cyclopropylpropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, enzyme activity, or cellular signaling, depending on its specific application and target.
相似化合物的比较
®-3-Amino-3-cyclopropylpropan-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amino group.
3-Aminopropanol: A related compound with a linear propyl chain instead of a cyclopropyl group.
Uniqueness: (S)-3-Amino-3-cyclopropylpropan-1-ol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group attached to a cyclopropyl ring. This combination of features makes it a valuable compound in asymmetric synthesis and various research applications.
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m0/s1 |
InChI 键 |
UELSFEZAVWXJFT-LURJTMIESA-N |
手性 SMILES |
C1CC1[C@H](CCO)N |
规范 SMILES |
C1CC1C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14906313.png)
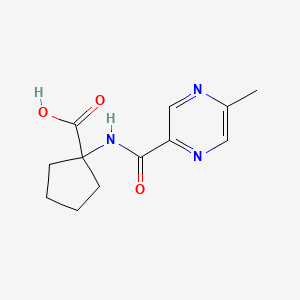
![2-{2-[(3aS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14906328.png)
